

Azidamfenicol trade names and synonyms for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azidamfenicol**

Cat. No.: **B1666258**

[Get Quote](#)

Azidamfenicol: A Technical Guide for Researchers

An In-depth Examination of a Broad-Spectrum Antibiotic for Drug Development Professionals

This technical guide provides a comprehensive overview of **Azidamfenicol**, a chloramphenicol-like antibiotic, with a focus on its chemical properties, mechanism of action, and relevant data for research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

Azidamfenicol is a synthetic antibiotic that is structurally related to chloramphenicol. A thorough understanding of its various identifiers is crucial for accurate research and documentation.

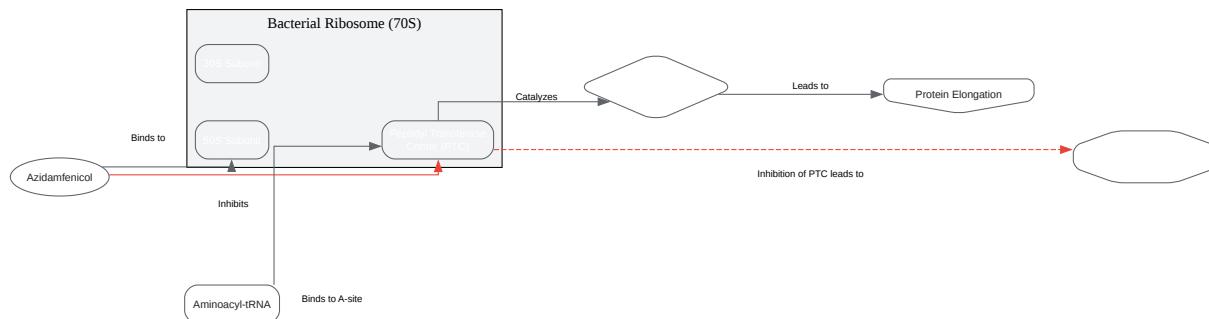
Table 1: **Azidamfenicol** Trade Names and Synonyms[1]

Category	Name
International Nonproprietary Name (INN)	Azidamfenicol
Trade Names	Azimexon, Azidol, Leukomycin N, Thilocof, Berlicetin, Posifenicol
Systematic (IUPAC) Name	2-azido-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
CAS Number	13838-08-9
Other Synonyms	Azidoamphenicol, Bay f 4797, Bayer 52910

Physicochemical and Pharmacokinetic Properties

While comprehensive pharmacokinetic data for **Azidamfenicol** is not widely published, its structural similarity to chloramphenicol provides some insight into its expected properties.

Table 2: Physicochemical and In Vitro Activity Data for **Azidamfenicol**

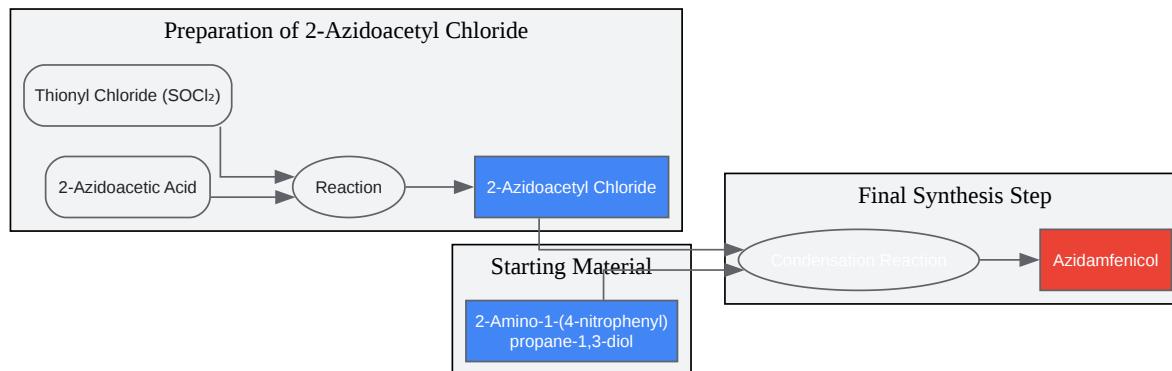

Parameter	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ N ₅ O ₅	
Molecular Weight	295.25 g/mol	
Inhibition Constant (K _i) for ribosomal peptidyltransferase	22 μM	[2][3]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Azidamfenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.^[1] The primary target of **Azidamfenicol** is the 50S subunit of the bacterial ribosome. By binding to the

50S subunit, it specifically obstructs the peptidyl transferase center, the enzymatic core responsible for the formation of peptide bonds between amino acids during protein elongation. This inhibition effectively halts the growth of the polypeptide chain, thereby arresting bacterial growth and replication.[1]

The following diagram illustrates the proposed mechanism of action:


[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Azidamfenicol**.

Experimental Protocols

Synthesis of Azidamfenicol

The synthesis of **Azidamfenicol** can be conceptualized as a two-step process involving the preparation of key intermediates followed by their condensation.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Azidamfenicol**.

Detailed Methodology:

Step 1: Synthesis of 2-Azidoacetyl Chloride

- To a solution of 2-azidoacetic acid in an appropriate inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at a controlled temperature (e.g., 0 °C).
- The reaction mixture is then stirred at room temperature for a specified period to ensure complete conversion.
- The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-azidoacetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of **Azidamfenicol**

- Dissolve 2-amino-1-(4-nitrophenyl)propane-1,3-diol in a suitable solvent (e.g., a mixture of acetone and water).

- Cool the solution in an ice bath and add a base (e.g., sodium bicarbonate) to neutralize the hydrochloric acid that will be formed during the reaction.
- Slowly add a solution of 2-azidoacetyl chloride in the same solvent to the cooled mixture with vigorous stirring.
- After the addition is complete, continue stirring at room temperature for several hours.
- The product, **Azidamfenicol**, can then be isolated by filtration, washed, and purified by recrystallization.

Determination of Ki for Ribosomal Peptidyltransferase Inhibition

The inhibitory activity of **Azidamfenicol** against ribosomal peptidyltransferase can be determined using a cell-free translation system and a competitive binding assay. The following is a generalized protocol based on methods used for similar antibiotics.

Materials:

- *E. coli* ribosomes (70S)
- Poly(U) mRNA
- tRNA specific for phenylalanine (tRNA-Phe)
- ^{14}C -labeled phenylalanine
- Puromycin
- **Azidamfenicol** at various concentrations
- Reaction buffer (containing Tris-HCl, MgCl_2 , NH_4Cl , and DTT)

Procedure:

- Preparation of the Ribosomal Complex: Incubate 70S ribosomes with poly(U) mRNA and uncharged tRNA-Phe in the reaction buffer to form the ribosomal initiation complex.

- Charging of tRNA: Prepare ^{14}C -Phe-tRNA-Phe using aminoacyl-tRNA synthetase.
- Inhibition Assay:
 - Set up a series of reaction tubes, each containing the ribosomal complex.
 - Add varying concentrations of **Azidamfenicol** to the tubes.
 - Initiate the reaction by adding ^{14}C -Phe-tRNA-Phe and puromycin. Puromycin acts as an acceptor substrate for the peptidyl transferase reaction.
 - Incubate the reaction mixture at 37°C for a defined period.
- Quantification of Product:
 - Stop the reaction by adding a solution that precipitates the unreacted ^{14}C -Phe-tRNA-Phe (e.g., trichloroacetic acid).
 - The product, ^{14}C -Phe-puromycin, remains soluble.
 - Separate the precipitate by centrifugation.
 - Measure the radioactivity of the supernatant using a scintillation counter.
- Data Analysis:
 - Plot the rate of ^{14}C -Phe-puromycin formation as a function of the substrate concentration at different inhibitor (**Azidamfenicol**) concentrations.
 - Determine the K_i value using appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition, by analyzing the data with software like GraphPad Prism.

Antimicrobial Spectrum

Azidamfenicol is a broad-spectrum antibiotic, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.^[4] Quantitative data on its efficacy is typically presented as Minimum Inhibitory Concentrations (MICs).

Table 3: Illustrative Minimum Inhibitory Concentration (MIC) Data for **Azidamfenicol** and Chloramphenicol

Bacterial Species	Azidamfenicol MIC ($\mu\text{g/mL}$)	Chloramphenicol MIC ($\mu\text{g/mL}$)
Staphylococcus aureus	Data not available	2 - 8
Streptococcus pneumoniae	Data not available	1 - 4
Escherichia coli	Data not available	2 - 8
Haemophilus influenzae	Data not available	0.25 - 2
Neisseria meningitidis	Data not available	0.5 - 4

Note: Specific MIC values for **Azidamfenicol** are not readily available in the public domain. The provided chloramphenicol data is for comparative purposes and to indicate the expected range of activity.

Experimental Protocol for MIC Determination (Broth Microdilution Method):

- Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
- Prepare Antibiotic Dilutions: Perform serial twofold dilutions of **Azidamfenicol** in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

Azidamfenicol remains a compound of interest for researchers due to its broad-spectrum antibacterial activity and its well-defined mechanism of action targeting a fundamental bacterial process. This guide provides a foundational understanding of its properties and includes detailed experimental frameworks to facilitate further research and development. The provided protocols for synthesis and activity assessment can be adapted and optimized for specific laboratory settings and research objectives. Further investigation into the antimicrobial spectrum and potential for overcoming resistance mechanisms is warranted to fully explore the therapeutic potential of this antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-azidoacetyl Chloride | 30426-58-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 2964-48-9 [chemicalbook.com]
- 4. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | 716-61-0 [chemicalbook.com]
- To cite this document: BenchChem. [Azidamfenicol trade names and synonyms for research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666258#azidamfenicol-trade-names-and-synonyms-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com